molecular formula C8H5BrFN B1286807 2-(3-Bromo-4-fluorophenyl)acetonitrile CAS No. 501420-63-9

2-(3-Bromo-4-fluorophenyl)acetonitrile

Cat. No.: B1286807
CAS No.: 501420-63-9
M. Wt: 214.03 g/mol
InChI Key: ORKCKZRBHXMWBO-UHFFFAOYSA-N
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Description

2-(3-Bromo-4-fluorophenyl)acetonitrile is an organic compound with the molecular formula C8H5BrFN. It is characterized by the presence of a bromine atom and a fluorine atom attached to a benzene ring, along with an acetonitrile group. This compound is often used in various chemical syntheses and research applications due to its unique chemical properties .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-fluorophenyl)acetonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: For substitution reactions.

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various substituted benzene derivatives .

Scientific Research Applications

2-(3-Bromo-4-fluorophenyl)acetonitrile is used in a wide range of scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of biochemical pathways and interactions.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-fluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the acetonitrile group, contribute to its reactivity and ability to participate in various chemical reactions. These interactions can affect biochemical pathways and processes, making the compound useful in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(3-Bromo-4-fluorophenyl)acetonitrile include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This unique structure makes it valuable for specific synthetic applications and research studies .

Properties

IUPAC Name

2-(3-bromo-4-fluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKCKZRBHXMWBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602630
Record name (3-Bromo-4-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501420-63-9
Record name (3-Bromo-4-fluorophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-bromo-4-fluorophenyl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 3-bromo-4-fluorobenzyl methanesulfonate (60 g, 0.212 mol) in DMF (300 mL) at 0° C. was added NaCN (31.1 g, 0.635 mol, 3 eq) portionwise. After stirring at room temperature 4 h, the reaction mixture was partitioned in EtOAc and water. The organic layer was dried over MgSO4 and evaporated in vacuo. The residue was purified by column chromatography (Hex/EtOAc=4:1) to give 2-(3-bromo-4-fluorophenyl)acetonitrile (30 g, 3 step overall yield: 55%). 1H NMR (400 MHz, CDCl3) δ 7.56-7.54 (m, 1H), 7.28-7.24 (m, 1H), 7.14 (t, J=4.4 Hz, 1H), 3.73 (s, 2H).
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
31.1 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

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